Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((2R,3S,4R,5R,6S)-5-乙酰氨基-3,4-二羟基-6-((4-甲基-2-氧代-2H-色烯-7-基)氧基)四氢-2H-吡喃-2-基)甲基硫酸钾是一种复杂的有机化合物,在各个科学领域都有潜在的应用。该化合物具有独特的结构,包括色烯基、四氢吡喃环以及多个羟基和乙酰氨基官能团。

准备方法

合成路线和反应条件

((2R,3S,4R,5R,6S)-5-乙酰氨基-3,4-二羟基-6-((4-甲基-2-氧代-2H-色烯-7-基)氧基)四氢-2H-吡喃-2-基)甲基硫酸钾的合成通常涉及多个步骤,包括官能团的保护和脱保护,以及通过缩合和取代反应形成关键键。 关于合成路线和反应条件的具体细节在文献中不容易获得 .

工业生产方法

化学反应分析

反应类型

((2R,3S,4R,5R,6S)-5-乙酰氨基-3,4-二羟基-6-((4-甲基-2-氧代-2H-色烯-7-基)氧基)四氢-2H-吡喃-2-基)甲基硫酸钾可以进行各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛。

还原: 色烯基可以被还原形成二氢衍生物。

取代: 乙酰氨基可以参与亲核取代反应。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂 .

主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,羟基的氧化可以得到酮或醛,而色烯基的还原可以得到二氢衍生物 .

科学研究应用

化学: 作为有机合成中的试剂或中间体。

生物学: 作为生物化学分析中的探针或标记。

医药: 由于其独特的结构,具有潜在的治疗应用。

工业: 工业应用有限,主要用于研究领域.

相似化合物的比较

生物活性

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit various biological activities, particularly in enzymatic inhibition and modulation of metabolic pathways. This article explores the biological activity of this compound based on available research findings.

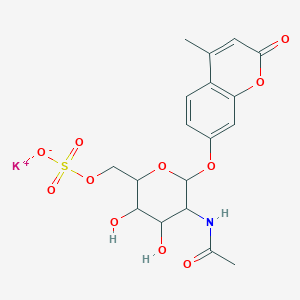

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a sulfate group and an acetamido moiety, which are crucial for its biological interactions.

Enzyme Inhibition

- Urease Inhibition : Compounds similar to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) have shown significant urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. Research indicates that derivatives with acetamido groups exhibit enhanced binding to the urease active site through hydrogen bonding interactions .

- Protein Tyrosine Phosphatase (PTP) Activity : The compound may also influence PTPs, which are critical in regulating cellular signaling pathways. PTPs dephosphorylate phosphotyrosine residues on proteins, thus modulating various cellular processes including cell growth and differentiation .

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar configurations have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

- Study on Urease Inhibitors : A study evaluated various acetamide derivatives for their urease inhibitory activity. The results indicated that certain structural modifications significantly enhanced potency compared to standard inhibitors. Potassium ((2R,3S,4R,5R,6S)-5-acetamido...) was hypothesized to exhibit similar or improved activity due to its unique structural features .

- Neuroprotective Effects : Another study investigated compounds with structural similarities to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) for neuroprotective effects against oxidative stress-induced neuronal death. The results showed that these compounds could significantly reduce cell death and improve cell viability in vitro .

Research Findings Summary

属性

分子式 |

C18H20KNO11S |

|---|---|

分子量 |

497.5 g/mol |

IUPAC 名称 |

potassium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |

InChI 键 |

TYSZCFCWZWWIHC-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。